molecular formula C12H16N2O2 B1527450 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 57037-89-5

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No. B1527450
CAS RN: 57037-89-5
M. Wt: 220.27 g/mol
InChI Key: PZPKRSUKLMHBIN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.



Chemical Reactions Analysis

This involves understanding the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Beta-adrenolytics Synthesis

A study synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, exploring their potential as beta-adrenolytics. These compounds showed modest affinity for beta-adrenoceptors, indicating their potential application in treating conditions like hypertension or certain types of heart failure (Kossakowski & Wojciechowska, 2006).

Psychotropic and Anti-HIV Agents

Another research effort focused on synthesizing amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione as potential psychotropic and/or anti-HIV agents. The structure of one compound was confirmed through X-ray analysis, and the derivatives demonstrated notable cytotoxicity and anti-HIV activity, presenting a new avenue for therapeutic development (Kossakowski, Wojciechowska, & Kozioł, 2006).

Antimicrobial Activity

The antimicrobial potential of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives was also evaluated, showing activity against a broad range of microorganisms. This research suggests its derivatives could serve as a basis for developing new antimicrobial agents (Stefanska et al., 2010).

Transition-State Mimics for Cis-Trans Interconversion

One particularly intriguing study synthesized the parent compound of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for enzyme-catalyzed cis-trans rotamer interconversion of amides, a critical process in peptide and protein folding and function (Komarov et al., 2015).

Molecular Structure and Reactivity Studies

Extensive molecular structure, chemical reactivity, and docking studies have been conducted on derivatives, revealing insights into their optimized geometry, vibrational frequencies, and potential applications in treating cardiovascular and cerebrovascular diseases. Such studies lay the groundwork for future pharmaceutical applications (Ranjith et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16/h2-3,7-10H,1,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPKRSUKLMHBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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